2,5-Diiodopyrazine
Overview
Description
2,5-Diiodopyrazine is a derivative of the pyrazine family, a class of organic compounds characterized by a six-membered ring with two nitrogen atoms at positions 1 and 4 of the ring. Pyrazines are known for their diverse chemical properties and applications, particularly in the synthesis of dyes, pharmaceuticals, and other functional materials. The substitution of hydrogen atoms at the 2 and 5 positions of the pyrazine ring with iodine atoms results in 2,5-diiodopyrazine, which can serve as an intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of pyrazine derivatives often involves reactions that introduce various functional groups to the pyrazine ring. For instance, the oxidative coupling reaction of 2,3-diamino-3-(phenylthio)acrylonitrile leads to the formation of 2,5-diamino-3,6-dicyanopyrazine, a compound with strong fluorescent properties and potential as a synthetic intermediate for fluorescent dye chromophores . Although not directly related to 2,5-diiodopyrazine, this synthesis pathway highlights the reactivity of the pyrazine ring and the possibility of introducing halogen atoms such as iodine through appropriate synthetic routes.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can significantly influence their physical and chemical properties. For example, 2,5-distyrylpyrazine, a related compound, has been shown to have a non-planar structure with the pyrazine ring forming a dihedral angle with the attached benzene rings . This structural feature is important for the photo-polymerizability of the compound. In the case of 2,5-diiodopyrazine, the presence of iodine atoms is likely to affect the electronic distribution and steric hindrance, which can influence the reactivity and interaction with other molecules.
Chemical Reactions Analysis
Pyrazine derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which can alter their electronic and steric properties. For example, alkylation of amino groups on a pyrazine ring can cause a bathochromic shift, while acylation can lead to a hypsochromic shift . Reactions of 2,3-dichloro-5,6-dicyanopyrazine with amines result in mono-substituted or bis-substituted products, demonstrating the reactivity of halogenated pyrazines . These reactions are indicative of the types of chemical transformations that 2,5-diiodopyrazine might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are closely related to their molecular structures. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the absorption and fluorescent properties of these compounds . The crystal structure of 2,5-dichloro-3-methoxypyrazine provides insights into the bond distances and angles that are consistent with literature values for pyrazine derivatives . While specific data on 2,5-diiodopyrazine is not provided, the properties of related compounds suggest that it would exhibit distinct physical and chemical characteristics due to the presence of iodine atoms, which are large and polarizable.
Scientific Research Applications
Biological Activity and Synthesis
- 2,5-Diketopiperazines (DKPs), including 2,5-diiodopyrazine, are recognized for their diverse biological activities and potential in drug discovery. They exhibit a range of bioactivities, such as anti-tumor, neuroprotective, immune and metabolic regulatory, and anti-inflammatory effects, among others. These characteristics stem from their structural properties, including their rigid structure and chiral nature (Wang et al., 2013).
Marine Originated 2,5-DKPs
- 2,5-Diiodopyrazine variants have been obtained from marine organisms, contributing to the structural diversity and bioactivity of marine-derived compounds. Studies have focused on structure characterizations, biological properties, and biosynthetic processes of these compounds (Huang et al., 2014).
Taste and Bioactivity in Food and Beverages
- 2,5-Diiodopyrazine and related compounds have been found in various foods and beverages, contributing to taste (e.g., bitter, astringent) and displaying bioactivities like antibacterial and antifungal effects. Their presence in food is linked to natural products and fermentation processes (Borthwick & Da Costa, 2017).
Fluorescent Properties in Dyes
- Derivatives of 2,5-diiodopyrazine, such as 2,5-diamino-3,6-dicyanopyrazine, have been explored for their potential in creating functional dye materials due to their strong fluorescence. This property is significant for applications in materials science and photophysics (Shirai et al., 1998).
Antiviral Properties
- Certain 2,5-diketopiperazine derivatives have shown potential as anti-influenza agents. They have been evaluated for their ability to inhibit viral propagation, highlighting the significance of 2,5-diiodopyrazine structures in antiviral research (Winyakul et al., 2022).
Peptide Mimic Scaffolds
- 2,5-Diiodopyrazine structures have been used as scaffolds in peptide science, particularly in mimicking protein secondary structures. Their applications extend to drug discovery, catalysis, and material science, leveraging their pre-organized structure and functional group diversity (Zhao & Schafmeister, 2015).
properties
IUPAC Name |
2,5-diiodopyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2N2/c5-3-1-7-4(6)2-8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKAQOLNUBDHRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diiodopyrazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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